Product packaging for 2-Ethyl-1H-benzimidazole-6-carboxylic acid(Cat. No.:CAS No. 891454-18-5)

2-Ethyl-1H-benzimidazole-6-carboxylic acid

Cat. No.: B3013377
CAS No.: 891454-18-5
M. Wt: 190.202
InChI Key: GECPBJINOLYRJI-UHFFFAOYSA-N
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Description

Contextual Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Academic Research

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a structural motif of immense interest in academic and industrial research. Its significance stems from its structural similarity to naturally occurring purines, the fundamental building blocks of nucleic acids. This resemblance allows benzimidazole derivatives to interact with a multitude of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.

The inherent aromaticity and the presence of two nitrogen atoms in the imidazole ring confer upon the benzimidazole scaffold the ability to participate in various non-covalent interactions, such as hydrogen bonding, and pi-pi stacking, which are crucial for molecular recognition and binding to biological macromolecules. Consequently, benzimidazole derivatives have been extensively investigated and have shown promise as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. nih.govanalis.com.my The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This has made it a cornerstone in the design and development of new therapeutic entities.

Overview of Carboxylic Acid Functionalization in Benzimidazole Systems

The introduction of a carboxylic acid group onto the benzimidazole scaffold is a key functionalization strategy employed in medicinal chemistry. The carboxylic acid moiety can significantly influence the molecule's properties, such as its acidity, polarity, and ability to form salts, thereby affecting its solubility, absorption, and distribution in biological systems.

From a chemical perspective, the carboxylic acid group serves as a versatile handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a pathway to a diverse library of derivatives. nih.gov The synthesis of benzimidazole carboxylic acids is often achieved through the condensation of o-phenylenediamines with appropriate carboxylic acid derivatives under acidic conditions or via oxidation of precursor molecules. In structure-activity relationship (SAR) studies, the position and nature of the carboxylic acid group are critical determinants of biological activity, often acting as a key pharmacophoric element that interacts with the target protein.

Specific Research Focus on 2-Ethyl-1H-benzimidazole-6-carboxylic acid and its Analogues

While the broader class of benzimidazole derivatives has been extensively studied, research on this compound has been more focused, often appearing in the context of creating libraries of related compounds for screening purposes. The specific combination of an ethyl group at the 2-position and a carboxylic acid at the 6-position presents a unique molecular architecture with potential for specific biological interactions.

The synthesis of this compound and its analogues generally follows established benzimidazole synthesis protocols. For instance, a patent describes a method for the preparation of benzimidazole derivatives, including structures analogous to this compound, which involves the cyclization of a substituted phenylenediamine with a corresponding carboxylic acid or its derivative. google.com

Research on analogues, such as other 2-alkyl-1H-benzimidazole-6-carboxylic acids, aims to explore the structure-activity relationships by systematically varying the alkyl chain length and the substitution pattern on the benzene ring. These studies are crucial in identifying the optimal structural features required for a desired biological effect, be it as an enzyme inhibitor or a receptor antagonist. The ethyl group at the 2-position, for example, can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding affinity and selectivity for a particular biological target. The carboxylic acid at the 6-position is often pivotal for anchoring the molecule within a binding site through ionic interactions or hydrogen bonds.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC10H10N2O2 nih.gov
Molecular Weight190.20 g/mol nih.gov
IUPAC NameThis compound nih.gov
Computed XLogP32.3 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B3013377 2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS No. 891454-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 1h Benzimidazole 6 Carboxylic Acid and Derivatives

Conventional Synthetic Pathways for Benzimidazole (B57391) Carboxylic Acids

Traditional methods for synthesizing the benzimidazole framework, particularly those incorporating a carboxylic acid moiety, have been well-established for decades. These pathways often rely on robust, high-temperature reactions and strong acid catalysis.

Cyclization Reactions Involving o-Phenylenediamine (B120857) Derivatives

The cornerstone of benzimidazole synthesis is the reaction involving a substituted 1,2-phenylenediamine (or o-phenylenediamine). The formation of the imidazole (B134444) ring fused to the benzene (B151609) ring is typically the key step. To synthesize 2-Ethyl-1H-benzimidazole-6-carboxylic acid, the logical starting material is 3,4-diaminobenzoic acid. This precursor contains the necessary diamine functionality for cyclization and the carboxylic acid group at the correct position on the benzene ring.

The general mechanism involves the reaction of the diamine with a suitable carbonyl-containing compound, followed by cyclization and dehydration to form the aromatic benzimidazole system. The choice of the reaction partner for the diamine dictates the substituent at the 2-position of the resulting benzimidazole.

Condensation Reactions with Carboxylic Acid Precursors

The Phillips-Ladenburg reaction is a classic and widely used method for synthesizing 2-substituted benzimidazoles. semanticscholar.org This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions, typically with heating. semanticscholar.orgorientjchem.org To obtain the 2-ethyl substituent, propionic acid or one of its derivatives (such as propionyl chloride or propanoic anhydride) is used.

When 3,4-diaminobenzoic acid is heated with propionic acid in the presence of a mineral acid like hydrochloric acid, a condensation reaction occurs. nih.gov The initial step is the formation of an amide intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield this compound. researchgate.net Harsh reaction conditions, such as high temperatures and the use of strong acids, are often required, which can limit the scope of substrates with sensitive functional groups. nih.govresearchgate.net Various catalysts and reaction conditions have been explored to optimize this condensation, as summarized in the table below.

Table 1: Conditions for Condensation of o-Phenylenediamines with Carboxylic Acids
o-Phenylenediamine DerivativeCarboxylic Acid/DerivativeCatalyst/MediumConditionsYieldReference
o-PhenylenediamineAromatic AcidsAmmonium (B1175870) Chloride (NH4Cl) in EtOH80–90°C72–90% semanticscholar.org
o-Phenylenediamine4-Aminobenzoic acidPolyphosphoric Acid (PPA) in XyleneReflux, 6 hours51% semanticscholar.org
o-PhenylenediamineVarious Carboxylic AcidsHBTU (Peptide Coupling Agent)Mild, Acid-Free, One-Pot80–99% researchgate.netrsc.org
o-PhenylenediamineVarious Carboxylic Acidsp-Toluenesulfonic acid (ρ-TSOH)RefluxHigh orientjchem.org

Introduction of the Carboxylic Acid Moiety via Oxidation

An alternative synthetic route involves forming the 2-ethyl-1H-benzimidazole core first, followed by the introduction or unmasking of the carboxylic acid group. This strategy is useful if the carboxylic acid functionality interferes with the initial cyclization reaction. For instance, one could start with 2-ethyl-6-methyl-1H-benzimidazole. The methyl group at the 6-position can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). rsc.org

This approach requires careful selection of the oxidizing agent to avoid over-oxidation or degradation of the benzimidazole ring. The stability of the benzimidazole nucleus to oxidation is a critical factor in the feasibility of this method. researchgate.net This method allows for the synthesis of the core structure, which can then be diversified, with the final step being the generation of the carboxylic acid.

Regioselective Synthesis of 6-Carboxylic Acid Isomers

When using 3,4-diaminobenzoic acid as a starting material, the condensation reaction can potentially yield two regioisomers: 2-Ethyl-1H-benzimidazole-5-carboxylic acid and this compound. The initial acylation can occur at either the amino group para to the carboxylic acid or the amino group meta to it. This often results in a mixture of the 5- and 6-substituted isomers, commonly denoted as 5(6)-carboxylic acid derivatives. researcher.life

Achieving regioselectivity to favor the 6-carboxylic acid isomer is a significant synthetic challenge. The electronic and steric environment of the two amino groups in 3,4-diaminobenzoic acid influences their relative nucleophilicity and, consequently, the site of initial reaction. Strategies to control this regioselectivity might involve using protecting groups to differentiate the two amines or exploring specific catalysts and reaction conditions that favor acylation at the desired position. For example, oxidative condensation of 3,4-diaminobenzoic acid with aromatic aldehydes using a cupric ion catalyst has been used to prepare 2-aryl-benzimidazole-5(6)-carboxylic acids, highlighting the common formation of isomeric mixtures. researcher.life

Advanced Synthetic Strategies and Catalysis

In response to the limitations of conventional methods, which often involve harsh conditions and generate significant waste, modern synthetic chemistry has focused on developing more efficient and environmentally benign processes.

Green Chemistry Approaches in Benzimidazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.comchemmethod.com These approaches are increasingly being applied to the synthesis of benzimidazoles, offering advantages such as milder reaction conditions, shorter reaction times, higher yields, and reduced environmental impact. mdpi.comrjptonline.org

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields. rjptonline.orgnih.gov The synthesis of 2,6-disubstituted 1H-benzimidazoles via condensation of benzene-1,2-diamine derivatives with aldehydes, for example, can be completed in 10-15 minutes under microwave irradiation, compared to 6-12 hours with conventional heating. nih.gov

The use of eco-friendly solvents and catalysts is another cornerstone of green benzimidazole synthesis. mdpi.com Reactions have been successfully carried out in water, polyethylene (B3416737) glycol (PEG), or ionic liquids. chemmethod.commdpi.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the reaction medium and reagent, simplifying work-up procedures and improving yields. nih.gov Catalysts such as ammonium chloride, various Lewis acids, and supported nanoparticles offer efficient and often recyclable alternatives to corrosive mineral acids. mdpi.comnih.govnih.gov

Table 2: Comparison of Green vs. Conventional Benzimidazole Synthesis Methods
ParameterConventional MethodsGreen Chemistry Approaches
Catalysts Strong mineral acids (e.g., HCl, H2SO4), Polyphosphoric acidAmmonium chloride, Lewis acids, Nanoparticles (e.g., Au, CuO), Solid acids, Ionic liquids semanticscholar.orgmdpi.comnih.govnih.govsemanticscholar.org
Solvents High-boiling organic solvents (e.g., Xylene), often solvent-free at high temp.Water, Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG), Ethanol, or solvent-free conditions chemmethod.commdpi.comnih.gov
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasound rjptonline.orgnih.gov
Reaction Time Several hours to days Minutes to a few hours mdpi.comrjptonline.orgnih.gov
Yields Often moderate to goodGenerally good to excellent nih.govnih.gov
Environmental Impact Use of hazardous reagents, generation of waste, high energy consumptionReduced use of toxic solvents, recyclable catalysts, lower energy consumption chemmethod.comchemmethod.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netjocpr.com This approach has been successfully applied to the synthesis of 2-substituted benzimidazoles. The reaction of o-phenylenediamines with carboxylic acids, which traditionally requires harsh conditions and long reaction times, can be significantly expedited. dergipark.org.trasianpubs.org

For instance, the condensation of 1,2-phenylenediamine with various carboxylic acids in the presence of alumina-methanesulfonic acid (AMA) under microwave irradiation produces the corresponding 2-substituted benzimidazoles in good to excellent yields within minutes. ics-ir.orgresearchgate.net Similarly, using polyphosphoric acid as a catalyst under microwave conditions has also proven effective. asianpubs.org These methods offer a rapid and efficient route to the benzimidazole core, reducing reaction times from hours to minutes. jocpr.com The high efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave energy. jocpr.com

ReactantsCatalyst/ConditionsReaction Time (Microwave)Yield (%)Reference
o-phenylenediamine + Aromatic Carboxylic AcidsEthyl acetate (B1210297) / WaterNot Specified> 50 sciforum.net
o-phenylenediamine + Various Carboxylic AcidsAlumina-Methanesulfonic Acid (AMA)2-18 minGood to Excellent ics-ir.org
o-phenylenediamine + Various Carboxylic AcidsPolyphosphoric Acid (PPA)Not SpecifiedHigh asianpubs.org
o-phenylenediamine + Various Carboxylic AcidsZeoliteNot SpecifiedHigh dergipark.org.tr

Application of Heterogeneous and Biocatalysts

The use of heterogeneous catalysts in the synthesis of benzimidazoles aligns with the principles of green chemistry, offering advantages such as easy separation, reusability, and reduced waste. researchgate.netajgreenchem.com Various solid acid catalysts have been employed for the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids.

Examples of heterogeneous catalysts include:

Zeolites : These microporous aluminosilicates provide an acidic environment and a shaped-selective catalytic surface for the cyclocondensation reaction. dergipark.org.tr

Metal-Organic Frameworks (MOFs) : Materials like MIL-101(Cr) have been used as efficient heterogeneous catalysts, yielding quantitative conversion of reactants to benzoazoles. researchgate.net

Nanoparticles : Magnetic nanoparticles, such as chitosan-supported iron oxide (Fe3O4/chitosan), have been utilized as recoverable catalysts for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com Zinc sulfide (B99878) nanoparticles (nano-ZnS) have also been described as an efficient and eco-friendly catalyst for the one-pot cyclocondensation. ajgreenchem.com

Core-shell Magnetic Microspheres : Complex catalysts like γ-Fe2O3@SiO2-NH2-COOH/IRMOF3 nanoparticles have been developed and used for the condensation of o-phenylenediamine with aldehydes. tandfonline.comtandfonline.com

While the use of biocatalysts for benzimidazole synthesis is an emerging area, current research predominantly focuses on chemocatalytic methods. researchgate.net

Catalyst TypeSpecific ExampleKey AdvantagesReference
Metal-Organic FrameworkMIL-101(Cr)Efficient, quantitative conversion researchgate.net
Magnetic NanoparticlesFe3O4 /chitosanMagnetically recoverable, reusable biointerfaceresearch.com
Core-Shell Microspheresγ-Fe2O3@SiO2-NH2-COOH/IRMOF3High catalytic activity tandfonline.com
NanoparticlesZinc Sulfide (Nano-ZnS)Eco-friendly, high yields, short reaction times ajgreenchem.com
Sulfonated NanocatalystsCEINs functionalized with sulfonyl groupsHighly efficient and selective, very high yields (92.5-97.0%) researchgate.net

Utilization of Ionic Liquids in Synthetic Protocols

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. jlu.edu.cn Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. researchgate.net In benzimidazole synthesis, ILs can serve dual roles as the reaction medium and catalyst.

For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been used as a recyclable medium for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.netjsynthchem.com Acidic ionic liquids have also been shown to effectively catalyze the condensation of o-phenylenediamine with aldehydes under microwave irradiation, leading to excellent yields and significantly faster reactions. researchgate.net The use of ILs often simplifies the work-up procedure and allows for the recycling of the catalytic system. researchgate.net

Derivatization and Functionalization of the Benzimidazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Ring

The reactivity of the benzimidazole ring system is complex, with the benzene and imidazole moieties exhibiting different behaviors. The benzene portion of the ring is susceptible to electrophilic substitution reactions, such as nitration and halogenation. longdom.orgchemicalbook.com The positions most reactive to electrophiles are C-5 and C-6, which are analogous to the para positions relative to the activating amino-like nitrogen (N1). longdom.org

The imidazole ring, on the other hand, displays different reactivity. The C-2 position is electron-deficient and thus prone to nucleophilic attack, particularly if a good leaving group is present. chemicalbook.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.org Unsubstituted benzimidazoles can be less reactive towards nucleophiles at C-2 because strong nucleophiles may first deprotonate the acidic N-H proton. longdom.org Intramolecular nucleophilic aromatic substitution (SNAr) has also been demonstrated, where a nucleophile attached to the N1 position displaces a group on an adjacent aromatic ring linked to C2. nih.gov

Modifications of the Ethyl Group at Position 2

Direct functionalization of the 2-ethyl group on a pre-formed benzimidazole ring is not a commonly reported synthetic strategy. The alkyl side chain is generally less reactive than the aromatic core. Synthetic approaches typically install the desired C-2 substituent by selecting the appropriate carboxylic acid (in this case, propanoic acid) during the initial ring-forming condensation reaction.

However, methods for the direct C-2 functionalization of the benzimidazole core have been developed, which could be adapted for elaboration. For example, a copper-hydride catalyzed enantioselective C2-allylation of N-activated benzimidazoles using 1,3-dienes as pronucleophiles has been reported. nih.gov While this demonstrates a method for creating a C-C bond at the C2 position, it doesn't directly modify an existing ethyl group. Such modifications would likely require radical-based reactions or oxidation under specific conditions, which are less common in the literature for this specific scaffold.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C-6 position of this compound is readily available for standard derivatization reactions.

Esterification: This can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, transfer of a proton, and subsequent elimination of water. masterorganicchemistry.com

Amidation: The carboxylic acid can be converted into a variety of amides. This transformation is often carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form the corresponding amide. bohrium.com Direct condensation of the carboxylic acid with an amine using coupling agents is also a common and milder alternative.

Synthesis of Hybrid Benzimidazole Structures

The versatile scaffold of this compound serves as a valuable starting material for the synthesis of more complex hybrid molecules. By leveraging the reactivity of its carboxylic acid group, this benzimidazole derivative can be covalently linked to other heterocyclic systems or functional moieties to create novel compounds with potentially enhanced biological activities. The primary strategies for constructing these hybrid structures involve the formation of amide and ester linkages, or the conversion of the carboxylic acid to an intermediate that facilitates further cyclization or condensation reactions.

A common and effective method for creating hybrid benzimidazole structures is through amide bond formation. This involves coupling the carboxylic acid group of this compound with the amino group of another molecule. This reaction is typically facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). This method is widely used to link benzimidazole cores to other heterocyclic amines, creating hybrids with diverse structural features. For instance, this approach has been successfully employed in the synthesis of benzimidazole-thiazole hybrids nih.gov.

Another strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester. The ethyl ester, Ethyl 2-ethyl-1H-benzimidazole-6-carboxylate, is a known derivative that can be synthesized and subsequently utilized in further reactions nih.gov. This ester can then be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. The resulting 2-Ethyl-1H-benzimidazole-6-carbohydrazide is a key intermediate for synthesizing various hybrid structures. For example, this hydrazide can undergo condensation with different isatin (B1672199) derivatives to yield benzimidazole-isatin hybrids, a class of compounds that has been explored for its potential antibacterial activities researchgate.net.

Furthermore, the benzimidazole core itself can be part of a larger hybrid system formed through multi-step synthetic sequences. For instance, a benzimidazole-thiadiazole hybrid has been synthesized by first constructing a benzimidazole ring with a pending carboxylate group, which is then elaborated into the thiadiazole moiety through a series of reactions including hydrazide formation and cyclization acs.org. While this example does not start with the pre-formed this compound, the synthetic logic is applicable for creating similar hybrid structures from it.

The following table summarizes the key reactions and intermediates involved in the synthesis of hybrid benzimidazole structures from this compound and its derivatives.

Starting MaterialReagent(s)Intermediate/ProductHybrid Structure Type
This compoundAmine, HBTU, DIPEAAmide derivativeAmide-linked hybrid
This compoundEthanol, Acid catalystEthyl 2-ethyl-1H-benzimidazole-6-carboxylateEster intermediate
Ethyl 2-ethyl-1H-benzimidazole-6-carboxylateHydrazine hydrate2-Ethyl-1H-benzimidazole-6-carbohydrazideHydrazide intermediate
2-Ethyl-1H-benzimidazole-6-carbohydrazideIsatin derivativeBenzimidazole-isatin hybridSchiff base-linked hybrid
2-Ethyl-1H-benzimidazole-6-carbohydrazideCarbon disulfide, Base, Alkyl halideBenzimidazole-thiadiazole hybridThiadiazole-linked hybrid

These synthetic methodologies highlight the utility of this compound as a versatile building block for the creation of a wide array of hybrid molecules, which are of interest in the development of new therapeutic agents nih.gov. The ability to readily form stable amide and ester bonds, as well as to be converted into reactive hydrazide intermediates, allows for the systematic exploration of novel chemical space by combining the benzimidazole scaffold with other pharmacologically relevant moieties.

Computational and Theoretical Studies on 2 Ethyl 1h Benzimidazole 6 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For benzimidazole (B57391) derivatives, these studies often focus on understanding their electronic characteristics, stability, and potential tautomeric forms, which are crucial for their chemical behavior and biological activity.

DFT calculations are also employed to explore the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. nih.gov For a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, DFT calculations at the M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) levels of theory have been used to determine these energy gaps. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For example, the introduction of strong electron-withdrawing groups like -NO2 can significantly reduce the energy gap, enhancing the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net These maps are valuable for understanding intermolecular interactions, including how a molecule might interact with a biological receptor. acs.org

DerivativeFunctional/Basis SetHOMO (eV)LUMO (eV)Egap (eV)
Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylateCAM-B3LYP/6-311G(d,p)-8.114-1.2466.868
Methyl 1-(4-chlorophenylsulfonyl)-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylateCAM-B3LYP/6-311G(d,p)-7.788-0.5967.192
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleCAM-B3LYP/6-311G(d,p)-9.627-5.7463.881
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleM06/6-311G(d,p)-7.868-6.0261.842

This table presents selected computational data for benzimidazole derivatives, illustrating the impact of substituents on electronic properties as calculated by DFT methods. Data sourced from nih.gov.

Benzimidazole compounds unsubstituted at the N-H position can exist in different tautomeric forms due to proton transfer. beilstein-journals.org Computational methods are crucial for studying the relative stability of these tautomers. For the parent benzimidazole, calculations have identified the 1H-benzimidazole (1H-BzIm) as the most stable tautomer by a significant margin. nih.gov The stability is attributed to the aromatic arrangement of π electrons in the fused ring system. nih.gov

Theoretical calculations can determine the tautomeric composition by comparing the computed energies of different forms. beilstein-journals.org For NH-benzimidazoles, computational studies have been performed on isolated molecules (gas phase) and solvated models to simulate different environments. beilstein-journals.org These studies help in assigning NMR signals correctly where tautomerism might be blocked or slowed in certain solvents or in the solid state. beilstein-journals.org The investigation of tautomerism is vital as the specific tautomeric form present can significantly influence the molecule's ability to bind to a biological target. researchgate.net

Tautomer of BenzimidazoleRelative Electronic Energy (ΔE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)
1H-Benzimidazole0.00.0
2H-Benzimidazole133.7134.0
4H-Benzimidazole148.0145.9
5H-Benzimidazole163.7161.4
6H-Benzimidazole148.0145.9

This table shows the relative energies of various prototropic tautomers of the parent benzimidazole, computed at the B97-1/def2-TZVP level of theory, highlighting the superior stability of the 1H-tautomer. Data sourced from nih.gov.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions between small molecules, like 2-Ethyl-1H-benzimidazole-6-carboxylic acid, and macromolecular targets, typically proteins. These methods are central to drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is extensively used to screen virtual libraries of compounds and to understand the binding mode of potential drugs. For benzimidazole derivatives, docking studies have been performed against various targets, including enzymes and receptors involved in cancer and microbial diseases. acs.organalis.com.mynih.gov

In these analyses, the benzimidazole derivative is placed into the binding site of the target protein, and its conformation and interaction energies are calculated. For example, derivatives of benzimidazole have been docked into the active site of the neuraminidase enzyme to investigate their potential as inhibitors. analis.com.my Docking studies on newly synthesized 1,2-disubstituted benzimidazole compounds against lung cancer (PDB ID: 1M17) and colon cancer antigen (PDB ID: 2HQ6) proteins have revealed potential binding affinities, with one compound showing a binding affinity of -6.6 kcal/mol. nih.gov These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.organalis.com.my

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. Following molecular docking, MD simulations are often run to assess the stability of the predicted ligand-protein complex. acs.org A simulation of 100 nanoseconds, for instance, can reveal whether the ligand remains stably bound within the active site or if it dissociates. acs.org

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is well-accommodated in the binding pocket. MD simulations on benzimidazole derivatives complexed with targets like SARS-CoV-2 Mpro have been used to confirm the stability of the docked pose and to analyze the dynamic behavior of the protein-ligand interactions.

Computational methods can also provide quantitative predictions of binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). Molecular docking programs provide scoring functions to estimate the binding affinity, helping to rank different compounds. nih.gov For example, the docking scores for benzimidazole-isatin hybrids against a bacterial target ranged from -6.6 to -8.4 kcal/mol. researchgate.net

Beyond a simple score, the analysis of interaction patterns is crucial. These studies detail the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts). acs.org In studies of benzimidazole–thiadiazole hybrids targeting the CYP51 enzyme, a hydrogen bond was identified between the hydrogen at the 1-position of the benzimidazole ring and the amino acid Met508, which is a key stabilizing interaction. acs.org Such detailed understanding of interaction patterns is invaluable for the rational design and optimization of more potent and selective derivatives. dntb.gov.ua

Research on Biological Activities and Associated Mechanisms of Action Academic Focus

Other Investigated Biological Activities

Antidiabetic Activity

While the broader class of benzimidazole (B57391) derivatives has been extensively studied for a wide range of biological activities, including those listed, the specific ethyl and carboxylic acid substitutions at the 2 and 6 positions of the benzimidazole ring system define a unique chemical entity. The biological effects and mechanisms of action of such derivatives cannot be extrapolated from the general class without direct experimental evidence.

Therefore, due to the absence of specific studies on “2-Ethyl-1H-benzimidazole-6-carboxylic acid” for the requested biological activities, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Antihypertensive Activity

The therapeutic potential of benzimidazole derivatives as antihypertensive agents has been a significant area of pharmacological research. The primary mechanism of action for many compounds within this class is the antagonism of the angiotensin II receptor type 1 (AT1). Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds can lead to vasodilation and a subsequent reduction in blood pressure.

While research specifically detailing the antihypertensive profile of this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on analogous compounds provide strong evidence for its potential activity. Studies on a series of 2-substituted-1H-benzimidazole-7-carboxylic acids have been particularly insightful. These investigations aimed to clarify the structural requirements for potent and orally active angiotensin II (AII) receptor antagonists. researchgate.net

The research indicated that the nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of the compound's antagonistic potency. It was found that straight-chain alkyl or alkoxy groups of a specific length were optimal for this activity. Specifically, ethyl and ethoxy groups were identified as being among the best substituents at the 2-position for potent AII antagonism. researchgate.net The potency of these compounds was evaluated through in vitro AII receptor binding assays and in vivo assessments of the AII-induced pressor response in rats. researchgate.net The findings suggest that steric factors, lipophilicity, and the electronic effects of the substituent at this position significantly influence the biological action. researchgate.net

These systematic studies of related benzimidazole carboxylic acids underscore the importance of the 2-ethyl group for achieving high-affinity binding to the angiotensin II receptor, which is the foundational mechanism for the antihypertensive effect of this class of compounds. researchgate.netscispace.com

Table 1: Structure-Activity Relationship (SAR) Findings for Antihypertensive Activity of 2-Substituted Benzimidazole Carboxylic Acids researchgate.net
Structural FeatureObservationImpact on Activity
Substituent at 2-positionStraight chains of a certain length (e.g., ethyl, ethoxy) were found to be optimal.Significantly affects the potency of Angiotensin II antagonistic action.
Carboxyl Group PositionA carboxyl group at the 7-position was found to be particularly important.Contributes to potent and orally active AII antagonistic activity.
Biphenyl Tetrazole MoietyA tetrazole ring at the 2'-position of a biphenylmethyl group at N-1 was crucial.Important for a long-acting hypotensive effect.

Antihistaminic Properties

The benzimidazole scaffold is a recognized pharmacophore present in a number of compounds with antihistaminic activity, acting primarily as antagonists at the histamine (B1213489) H1 receptor. researchgate.net H1 antagonists block the action of histamine on H1 receptors, which helps to suppress the allergic response, including effects on capillaries, bronchial smooth muscle, and other tissues. drugbank.com

While direct and specific research on the antihistaminic properties of this compound is limited, the broader class of benzimidazole derivatives has been extensively investigated for this activity. Several clinically used antihistamines, such as astemizole, are based on a benzimidazole core structure. nih.gov The general inclusion of the benzimidazole nucleus in molecules designed as H1 antagonists points to its importance in receptor binding and biological function. researchgate.netnih.gov

Furthermore, patent literature describes benzimidazole derivatives specifically developed for their H1 antihistaminic activity. In one such series, a compound featuring an ethyl group at the 2-position of the benzimidazole ring was reported to be a potent H1-receptor histamine mixed antagonist. This finding highlights that substitution with a 2-ethyl group is compatible with, and potentially conducive to, significant antihistaminic activity within the benzimidazole class. The activity of these compounds was demonstrated in vitro by their ability to block histamine-induced contractions in isolated guinea pig ileum.

The collective evidence from studies on various benzimidazole derivatives suggests that the 2-ethyl-1H-benzimidazole core of the subject compound is a promising structural motif for achieving H1 antihistaminic effects.

Table 2: Examples of Benzimidazole Derivatives with Antihistaminic Activity
Compound Type / NameMechanism of ActionSupporting Evidence
AstemizoleHistamine H1 Receptor AntagonistA known second-generation antihistamine with a benzimidazole core. nih.govnih.gov
2-Ethyl Substituted Benzimidazole DerivativeHistamine H1 Receptor AntagonistReported in patent literature to be a potent H1-receptor antagonist.
General Benzimidazole DerivativesHistamine H1 Receptor AntagonistThe scaffold is widely used in the synthesis of compounds with potential antihistaminic activity. researchgate.netnih.gov

Structure Activity Relationships Sar and Impact of Substituents on Biological Profiles

Influence of the Ethyl Group at Position 2 on Biological Activity

The substituent at the C2 position of the benzimidazole (B57391) ring plays a pivotal role in modulating the biological efficacy of the molecule. The presence of an ethyl group, as in 2-Ethyl-1H-benzimidazole-6-carboxylic acid, is a critical determinant of its pharmacological profile. Generally, the nature of the substituent at this position can significantly influence the compound's binding affinity to various enzymes and receptors. rroij.com

Research on a series of benzimidazole derivatives has shown that the elongation of the alkyl chain at the C2 position can have a pronounced effect on biological activity. For instance, in studies on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, a progressive increase in activity was observed as the alkyl chain was lengthened from propyl to butyl. nih.gov This suggests that the ethyl group in this compound contributes to a specific hydrophobic interaction within the binding pocket of its target protein. While a shorter methyl group or a longer alkyl chain might lead to a reduction in activity, the ethyl group appears to provide an optimal balance of size and lipophilicity for certain biological targets. nih.gov

Table 1: Influence of C2-Substituents on PPARγ Activation
CompoundC2-SubstituentEC50 (µM) for PPARγ ActivationReference
4aPropyl>10 nih.gov
4bButyl0.8 nih.gov
4ciso-Butyl2.0 nih.gov
4dtert-Butyl2.0 nih.gov
4ePhenyl0.27 nih.gov

Significance of the Carboxylic Acid Group at Position 6

The carboxylic acid moiety at the 6-position of the benzimidazole nucleus is a critical functional group that significantly influences the compound's physicochemical properties and its interactions with biological targets. Generally, the introduction of polar groups, such as a carboxylic acid, can increase the solubility of the molecule in aqueous environments. iosrphr.org From a pharmacological perspective, this acidic group can act as a hydrogen bond donor and acceptor, or it can exist in its carboxylate anion form, enabling ionic interactions with positively charged residues in a protein's active site.

The position of the carboxylic acid group on the benzimidazole ring is crucial for its activity. Studies on benzimidazole-4-carboxylic acid derivatives as 5-HT4 receptor antagonists have demonstrated that the carboxylic acid group is vital for high-affinity binding. nih.gov While this is a different isomer, it underscores the general importance of the carboxylic acid moiety in ligand-receptor interactions.

Effect of Other Substituents on the Benzimidazole Nucleus and Peripheral Moieties

The biological activity of benzimidazole derivatives can be finely tuned by the introduction of various substituents on both the benzimidazole nucleus and any peripheral moieties. Structure-activity relationship studies have consistently shown that substitutions at the N1, C2, C5, and C6 positions are particularly important in modulating the pharmacological effects. mdpi.comrsc.org

For instance, the introduction of a benzyl (B1604629) group at the N1-position has been shown to enhance anti-inflammatory activity. researchgate.net The nature of the substituent on the benzene (B151609) ring of the benzimidazole core also has a profound impact. Electron-withdrawing groups, such as a nitro group, at the 6-position have been found to be more active in some series of anti-inflammatory compounds, whereas electron-donating groups led to lower potency. mdpi.com Conversely, in other contexts, the presence of electron-donating groups can be beneficial.

The following table summarizes the effects of various substituents on the biological activities of benzimidazole derivatives, based on a range of research findings.

Table 2: Effect of Substituents on the Biological Profile of Benzimidazole Derivatives
Position of SubstitutionSubstituentObserved Biological EffectReference
N1BenzylEnhanced anti-inflammatory action researchgate.net
C2PhenylPotent PPARγ activation nih.gov
C5Pyrrolidin-1-ylAnticancer activity nih.gov
C6Nitro (electron-withdrawing)Increased anti-inflammatory activity mdpi.com
C6Methoxy (electron-donating)Decreased anti-inflammatory activity in some series mdpi.com

Bioisosteric Replacements and Analogue Design Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The carboxylic acid group, in particular, is a common target for bioisosteric replacement to circumvent issues such as poor oral bioavailability and potential metabolic liabilities. researchgate.net

Several bioisosteres for the carboxylic acid functionality have been successfully employed in the design of benzimidazole-based drugs. One of the most common replacements is the tetrazole ring. The tetrazole group is acidic, with a pKa similar to that of a carboxylic acid, and its planar structure can mimic the geometry of the carboxylate group, allowing for similar interactions with biological targets. researchgate.net The antihypertensive drug losartan (B1675146) is a well-known example where a tetrazole successfully replaced a carboxylic acid, leading to a significant increase in potency. rsc.org

Other bioisosteres for carboxylic acids include sulfonamides and acylsulfonamides. researchgate.net These groups can also mimic the acidic and hydrogen-bonding properties of a carboxylic acid. The design of analogues of this compound could therefore involve the replacement of the 6-carboxylic acid with a tetrazole or a sulfonamide group to potentially enhance its therapeutic profile.

Table 3: Common Bioisosteric Replacements for Carboxylic Acids
Original GroupBioisostereRationale for ReplacementReference
Carboxylic AcidTetrazoleSimilar acidity and planar geometry; can improve potency and bioavailability. rsc.orgresearchgate.net
Carboxylic AcidSulfonamideMimics acidic properties; can improve metabolic stability. researchgate.net
Carboxylic AcidAcylsulfonamideMaintains acidic character and hydrogen bonding potential. researchgate.net

Development of Benzimidazole-Hybrid Structures

The development of hybrid molecules, which combine two or more pharmacophores in a single entity, is a promising strategy in drug discovery to address complex diseases and overcome drug resistance. The benzimidazole nucleus is an excellent scaffold for the design of such hybrids due to its versatile biological activities and synthetic accessibility. researchgate.net

Several studies have reported the synthesis and biological evaluation of benzimidazole-hybrid structures with enhanced pharmacological profiles. For example, hybrids of benzimidazole and pyrazole (B372694) have demonstrated significant antimicrobial and anti-inflammatory activities. researchgate.net Similarly, benzimidazole-triazole hybrids have been investigated as potential antibacterial and antifungal agents.

Applications in Materials Science and Interdisciplinary Research

Coordination Chemistry and Ligand Design with Benzimidazole (B57391) Carboxylic Acids

The dual functionality of the imidazole (B134444) and carboxylic acid groups makes benzimidazole carboxylic acids, including the 2-ethyl-6-carboxylic acid derivative, versatile ligands in coordination chemistry. These ligands can coordinate to metal ions through the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, leading to the formation of diverse and complex structures. globethesis.com

Benzimidazole carboxylic acids are excellent building blocks for coordination polymers (CPs) and metal-organic frameworks (MOFs). globethesis.com These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The structure of the final polymer can be tuned by the choice of metal ion, the specific benzimidazole carboxylic acid ligand, and the reaction conditions. researchgate.net

Research has demonstrated the synthesis of various coordination polymers using different benzimidazole carboxylic acid ligands with metal ions such as cobalt (Co), nickel (Ni), cadmium (Cd), and zinc (Zn). globethesis.comresearchgate.net For instance, solvothermal reactions of Co²⁺ and Ni²⁺ with specifically designed benzimidazole carboxylic acid ligands have yielded CPs with distinct crystal structures and electrochemical properties. globethesis.com Similarly, ligands like 1H-benzimidazole-5,6-dicarboxylic acid have been used to create three-dimensional coordination polymers with Zn²⁺, where the metal center adopts a tetrahedral coordination environment surrounded by oxygen and nitrogen atoms from the ligands. nih.gov Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺) have also been successfully incorporated into coordination polymers with 1H-benzimidazole-2-carboxylic acid, forming isostructural 2D wave-like layers. researchgate.net

The resulting coordination polymers exhibit a range of architectures and potential applications, including catalysis, gas storage, and sensing. globethesis.commdpi.com

Table 1: Examples of Coordination Polymers Derived from Benzimidazole Carboxylic Acid Ligands

Metal Ion Benzimidazole Ligand Resulting Structure Reference
Co²⁺ 2‐[1H‐imidazol‐5‐yl]‐1H‐benzimidazole‐6‐carboxylic acid 2D planar structure researchgate.net
Co²⁺ 2‐[1H‐imidazol‐2‐yl]‐1H‐benzimidazole‐6‐carboxylic acid 1D chain structure researchgate.net
Zn²⁺ 1H-benzimidazole-5,6-dicarboxylic acid 3D polymeric network nih.gov
Eu³⁺, Tb³⁺, Gd³⁺ 1H-benzimidazole-2-carboxylic acid 2D wave-like layer researchgate.net

Beyond the strong coordination bonds that form CPs, the benzimidazole moiety is adept at forming supramolecular assemblies through weaker, non-covalent interactions. Hydrogen bonding, particularly between the N-H of the imidazole ring and the carboxylic acid groups, and π-π stacking interactions between the aromatic rings are crucial in guiding the self-assembly of these molecules into higher-order structures. rsc.org

For example, lanthanide coordination polymers built from 1H-benzimidazole-2-carboxylic acid feature 2D layers that are further interconnected by strong intermolecular hydrogen bonds, creating a stable 3D supramolecular architecture. researchgate.net In the realm of polymer science, polybenzimidazole (PBI) can form supramolecular assemblies with aromatic polycarboxylic acids. These interactions, which involve hydrogen bonds and proton transfer, effectively create physical crosslinks that enhance the mechanical properties and gas separation performance of the resulting materials. rsc.org Organogelators featuring benzimidazole groups have also been shown to generate supramolecular assemblies in the form of fibers and spheres, driven by a combination of π-stacking and van der Waals forces. researchgate.net

Polymer Science and Engineering Applications

The robust thermal and chemical stability of the benzimidazole ring makes it a highly desirable component in high-performance polymers. dtu.dk 2-Ethyl-1H-benzimidazole-6-carboxylic acid serves as a potential monomer for creating novel polymers with tailored properties.

The carboxylic acid function on this compound allows for its integration into polymer backbones through standard condensation polymerization reactions, such as those used to form polyesters or polyamides. This would incorporate the stable and functional benzimidazole unit directly into the main chain of the polymer. Alternatively, it could be grafted onto existing polymer structures as a pendant group, imparting the specific chemical and physical properties of the benzimidazole moiety to the bulk material. The interaction between polybenzimidazole and various aromatic polycarboxylic acids to form supramolecular assemblies demonstrates the compatibility and potential for creating novel composite or blended materials with enhanced properties. rsc.org

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. dtu.dk The most common PBI, poly(2,2′-(m-phenylene)-5,5′-bibenzimidazole), is typically synthesized from isophthalic acid and 3,3′-diaminobenzidine. dtu.dk

The use of a monomer like this compound offers a pathway to new PBI derivatives. For example, its homopolymerization could lead to a poly(2-ethyl-benzimidazole), a type of AB-PBI. The introduction of the ethyl group at the 2-position could potentially improve the solubility of the resulting polymer in organic solvents, a common challenge in processing traditional PBIs, without significantly compromising its thermal stability. This improved processability would expand the applications for PBI-based materials in areas such as gas separation membranes, fuel cell components, and advanced composites. dtu.dk

Optoelectronic Applications: Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The conjugated aromatic system of the benzimidazole ring gives it inherent electronic and photophysical properties that are attractive for optoelectronic devices.

Research into blue-emitting materials for OLEDs has utilized pyrene-benzimidazole derivatives. nih.gov In these molecules, the benzimidazole component is part of a larger chromophore. The molecular design, which includes bulky benzimidazole groups, is crucial for decreasing intermolecular aggregation and disrupting crystallinity in the solid state. This strategy helps to reduce aggregation-caused quenching and achieve efficient, pure blue electroluminescence. An OLED device using a di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the emissive layer demonstrated a pure blue emission with an external quantum efficiency (EQE) reaching up to 4.3%. nih.gov

In the field of photovoltaics, benzimidazole derivatives have been investigated as additives in the electrolyte for dye-sensitized solar cells (DSSCs). The addition of various benzimidazoles to the iodide/triiodide redox electrolyte was found to enhance the open-circuit photovoltage (V_oc) and fill factor of the solar cell. researchgate.net This effect is attributed to the interaction of the benzimidazole molecules with the TiO₂ electrode surface. These findings suggest that incorporating a molecule like this compound, either as an electrolyte additive or as a functional group on the sensitizing dye or polymer, could be a viable strategy for improving solar cell performance. researchgate.net

Chemo-sensing and Fluorescent Probe Development

The development of fluorescent probes for the detection of various analytes is a significant area of research, with benzimidazole derivatives being frequently employed due to their inherent fluorescence and ability to interact with metal ions and other species. These compounds can be tailored to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon binding with a target analyte. This "turn-on" or "turn-off" response allows for sensitive and selective detection.

While specific studies on the chemo-sensing capabilities of this compound are not documented, the general class of benzimidazoles has been successfully utilized in the design of probes for various ions. For instance, benzimidazole-based sensors have been developed for the detection of biologically and environmentally important species like Co²⁺, cysteine, and Hg²⁺. The underlying mechanisms for this sensing ability often involve processes such as Photoinduced Electron Transfer (PET), where the interaction with the analyte modulates the fluorescence of the probe. The presence of the carboxylic acid group on the 2-ethyl-1H-benzimidazole backbone could potentially serve as a binding site for metal ions, making it a candidate for further research in the development of novel fluorescent probes.

Agricultural Chemistry Applications: Fungicides and Insecticides

Benzimidazole derivatives have a long-standing history in agricultural chemistry, most notably as fungicides. The mode of action for many benzimidazole fungicides involves the disruption of microtubule assembly in fungal cells, which is crucial for cell division. This targeted mechanism provides effective control against a broad spectrum of fungal pathogens.

There is no specific data available concerning the fungicidal or insecticidal properties of this compound. However, related compounds such as ethyl 1H-benzimidazole-2-carboxylate are known to be used in agrochemical formulations for pest control and to enhance plant growth. This suggests that the benzimidazole core structure is a viable pharmacophore for developing new agricultural agents. Future research could involve screening this compound and its derivatives for activity against various plant pathogens and insect pests to determine their potential in this sector.

Corrosion Inhibition Studies

The prevention of metal corrosion is of paramount importance in numerous industrial applications. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors. Benzimidazole derivatives are well-regarded in this field due to their ability to adsorb onto metal surfaces, forming a protective layer that shields the metal from the corrosive environment.

Although there are no specific studies detailing the corrosion inhibition performance of this compound, the general principles of corrosion inhibition by benzimidazoles are well-established. The mechanism typically involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. This leads to the formation of a stable, adsorbed film on the metal surface. The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. The presence of the ethyl and carboxylic acid groups on the benzimidazole ring of the target compound could influence its solubility and adsorption characteristics, making it a worthwhile candidate for investigation as a corrosion inhibitor for various metals and alloys, particularly steel in acidic media.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, toxic solvents, and expensive catalysts, leading to significant environmental concerns and high costs. mdpi.comchemmethod.com The future of synthesizing 2-Ethyl-1H-benzimidazole-6-carboxylic acid and its analogs lies in the adoption of green chemistry principles. chemmethod.com

Key research avenues include:

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents like ionic liquids, deep eutectic solvents (DESs), and water-ethanol mixtures can drastically reduce the environmental footprint. mdpi.comnih.govresearchgate.net Research into recyclable, heterogeneous catalysts, such as copper(II)-loaded alginate hydrogel beads or various metal salts, offers a path to more sustainable and economically viable processes. mdpi.comnih.gov

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times for benzimidazole synthesis from hours to minutes while giving comparable or even superior yields compared to conventional heating methods. analis.com.my Applying this technique to the synthesis of the target compound could significantly improve efficiency.

Renewable Feedstocks: A forward-looking approach involves designing synthetic pathways that utilize renewable feedstocks derived from biomass, moving away from petrochemical-based starting materials. eprajournals.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methodologies for Benzimidazole Synthesis
ParameterTraditional MethodsSustainable/Green Methods
SolventsOften toxic and non-biodegradable organic solvents.Green solvents (e.g., ionic liquids, deep eutectic solvents, water). mdpi.comresearchgate.net
CatalystsExpensive, often homogeneous catalysts that are difficult to recover.Recyclable, often heterogeneous catalysts (e.g., Cu(II)-alginate beads, ZrCl₄). mdpi.comnih.gov
Energy InputProlonged heating using conventional methods. chemmethod.comEnergy-efficient techniques like microwave irradiation. analis.com.my
Reaction TimeOften requires several hours to days. Significantly reduced, often to minutes. nih.govanalis.com.my
Environmental ImpactHigher waste production and use of hazardous substances. chemmethod.comReduced waste, use of safer chemicals, and potential use of renewable feedstocks. eprajournals.com

In-depth Elucidation of Molecular Mechanisms of Action for Biological Activities

While benzimidazole derivatives are known to exhibit a wide spectrum of biological activities—including anticancer, antimicrobial, and antiviral effects—the precise molecular mechanisms often remain unclear. researchgate.netrsc.org For this compound, moving beyond primary screening to a deep mechanistic understanding is a critical future step.

Future investigations should focus on:

Target Identification and Validation: Identifying the specific biomolecular targets is crucial. Benzimidazoles are known to interact with various biopolymers and receptors. esisresearch.org For instance, some derivatives function as tubulin polymerization inhibitors, while others target specific enzymes like dihydrofolate reductase (DHFR), a known target for both antimicrobial and anticancer agents. nih.gov Research is needed to determine if this compound or its derivatives act on similar targets.

Pathway Analysis: Elucidating how the compound affects cellular signaling pathways is essential. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response upon treatment.

Structural Biology: Determining the crystal structure of the compound bound to its biological target can provide atomic-level insights into its mechanism of action, revealing key binding interactions that are crucial for rational drug design. acs.org Some benzimidazoles are known to act as mutagens by being incorporated into nucleic acids, a mechanism that could be explored for this compound as well. nih.gov

Rational Design and Synthesis of Derivatives with Enhanced Potency and Selectivity

The structural versatility of the benzimidazole scaffold allows for extensive chemical modification to optimize its pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications at the N-1, C-2, and C-5/6 positions are particularly important for tuning biological activity. nih.gov For this compound, a rational design approach can be used to synthesize new derivatives with improved potency and target selectivity.

Strategic modifications could include:

C-2 Position: Altering the length or branching of the ethyl group to modulate lipophilicity and steric interactions within the target's binding pocket.

C-6 Carboxylic Acid: Converting the carboxylic acid to various esters, amides, or other functional groups could enhance membrane permeability, bioavailability, and introduce new hydrogen bonding interactions. researchgate.net

N-1 Position: N-alkylation or N-arylation can significantly impact the molecule's three-dimensional shape and electronic properties, often leading to enhanced biological activity. nih.gov

Table 2: Rational Design Strategies for Derivatives of this compound
Modification SiteProposed ModificationRationale
C-2 (Ethyl group)Vary alkyl chain length (e.g., methyl, propyl); introduce unsaturation or rings.Optimize hydrophobic interactions and steric fit in the target binding site.
C-6 (Carboxylic acid)Synthesize esters, amides, or hydrazides. researchgate.netImprove cell permeability, modulate solubility, and introduce new interactions with biological targets.
N-1 (Amine)Introduce alkyl or substituted benzyl (B1604629) groups. nih.govAlter steric and electronic properties to enhance binding affinity and selectivity.
Benzene (B151609) RingIntroduce small substituents like halogens or nitro groups.Fine-tune electronic properties and create additional contact points with receptors.

Expanding Applications in Emerging Fields of Materials Science

The utility of benzimidazole derivatives extends beyond medicine into materials science. nbinno.com Their inherent thermal stability, electron-transporting capabilities, and rigid, planar structure make them valuable components in advanced materials. nbinno.com Future research should explore the potential of this compound in these emerging areas.

Potential applications include:

Organic Electronics: The benzimidazole core is a key component in materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com The carboxylic acid group on the target molecule provides a convenient handle for polymerization or grafting onto other molecules to create novel organic semiconductors or light-emitting compounds.

High-Performance Polymers: Polybenzimidazoles (PBIs) are a class of polymers with exceptional thermal and chemical stability. Incorporating this compound as a monomer could be used to create new polymers with tailored properties, such as improved solubility or processability due to the ethyl group.

Corrosion Inhibitors: Benzimidazole derivatives have been reported as effective corrosion inhibitors for various metals and alloys. researchgate.net The specific electronic properties and potential for surface adhesion of this compound warrant investigation for applications in metal protection.

Integration of Advanced Computational Approaches for Discovery and Design

Modern drug discovery and materials design are increasingly driven by computational methods, which can significantly reduce the time and cost associated with experimental work. researchgate.netnih.gov The future development of this compound and its derivatives should be heavily supported by in silico techniques.

Key computational approaches include:

Molecular Docking and Dynamics: These tools can predict how the compound and its virtual derivatives will bind to specific biological targets, providing insights into the mechanism of action and guiding the rational design of more potent molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate chemical structures with biological activities, enabling the prediction of potency for newly designed compounds before they are synthesized. medcraveonline.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govmedcraveonline.com

Quantum Chemistry Calculations: These methods can be used to predict the electronic and photophysical properties of the molecule, assessing its potential for use in materials science applications like OLEDs.

Table 3: Overview of Computational Tools in Benzimidazole Research
Computational ToolApplication AreaObjective
Molecular DockingDrug DiscoveryPredict binding modes and affinity of ligands to protein targets. nih.govnih.gov
Molecular Dynamics (MD) SimulationsDrug Discovery & Materials ScienceSimulate the dynamic behavior of the molecule in a biological or material environment to assess stability and interactions. researchgate.net
QSAR AnalysisDrug DiscoveryDevelop predictive models for biological activity based on chemical structure. medcraveonline.com
ADMET PredictionDrug DiscoveryForecast pharmacokinetic and toxicity profiles to prioritize drug candidates. nih.gov
Quantum Chemistry (e.g., DFT)Materials ScienceCalculate electronic structure and properties to predict suitability for applications like OLEDs. nih.gov

Opportunities for Collaborative and Interdisciplinary Research

Maximizing the potential of this compound will require a highly collaborative and interdisciplinary approach. The multifaceted nature of the research, spanning from fundamental synthesis to applied medicine and materials science, necessitates the integration of diverse expertise.

Future success will depend on partnerships between:

Synthetic Organic Chemists and Chemical Engineers to scale up novel, sustainable synthetic routes.

Medicinal Chemists, Pharmacologists, and Molecular Biologists to design and evaluate novel derivatives and unravel their complex biological mechanisms.

Computational Chemists and Experimental Scientists to create an efficient design-build-test-learn cycle for accelerating the discovery of new lead compounds. researchgate.net

Materials Scientists and Polymer Chemists to design and characterize new materials based on this benzimidazole scaffold for applications in electronics and other advanced technologies. nbinno.com

By fostering such collaborations, the scientific community can effectively bridge the gap between basic research and translational applications, paving the way for the development of new therapeutics and advanced materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Ethyl-1H-benzimidazole-6-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with carboxylic acid derivatives. For example, ethyl ester intermediates (analogous to ’s esterification approach for 2-Ethyl-6-hydroxybenzoic acid) may undergo acid-catalyzed cyclization to form the benzimidazole core. Critical parameters include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) or dehydrating agents to facilitate ring closure.
  • Temperature control : Elevated temperatures (~100–150°C) to drive cyclization while avoiding decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions and ethyl/hydroxy groups (e.g., aromatic protons at δ 7.0–8.5 ppm).
  • IR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680–1720 cm⁻¹).
  • Chromatography :
  • HPLC/MS : Quantify purity and validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental analysis : Verify C/H/N ratios .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software to resolve structural ambiguities?

  • Methodology :

  • Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to obtain intensity data.
  • Structure solution : Employ SHELXD (dual-space algorithm) for phase determination.
  • Refinement : Apply SHELXL with restraints for bond lengths/angles, particularly for disordered ethyl groups. Hydrogen positions are located via difference Fourier maps and refined isotropically.
  • Validation : Check for R-factor convergence (<5%) and use PLATON to analyze geometric outliers .

Q. What strategies are used to analyze hydrogen-bonding networks in crystalline this compound, and how do these interactions influence supramolecular assembly?

  • Methodology :

  • Graph set analysis : Apply Etter’s formalism ( ) to classify hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers).
  • Crystal packing : Use Mercury software to visualize π-π stacking of benzimidazole rings and hydrophobic interactions from ethyl groups.
  • Thermal analysis : DSC/TGA to assess stability linked to H-bond robustness .

Q. How should researchers resolve contradictions between theoretical computational predictions (e.g., NMR chemical shifts) and experimental data for this compound?

  • Methodology :

  • Validation : Cross-check DFT-calculated shifts (e.g., B3LYP/6-31G*) with experimental NMR, adjusting solvent models (PCM) for accuracy.
  • Error analysis : Identify outliers (e.g., proton exchange in solution) and use statistical tools (RMSE) to quantify deviations.
  • Iterative refinement : Adjust computational parameters (basis sets, solvation) or re-examine experimental conditions (concentration, temperature) .

Q. What experimental design considerations are critical for studying the biological activity of this compound, such as antioxidant or antimicrobial assays?

  • Methodology :

  • Positive controls : Compare with established agents (e.g., ascorbic acid for antioxidant assays).
  • Dose-response curves : Use logarithmic concentrations to determine IC₅₀/EC₅₀ values.
  • Replicates : Minimize variability with triplicate measurements and blinded analysis.
  • Cytotoxicity screening : Pair activity assays with MTT tests to rule out nonspecific cell death .

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